molecular formula C4H11N B1200065 N,N-dimethylethylamine CAS No. 598-56-1

N,N-dimethylethylamine

Cat. No. B1200065
CAS RN: 598-56-1
M. Wt: 73.14 g/mol
InChI Key: DAZXVJBJRMWXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N-Dimethylethylamine can be synthesized through several methods. One approach involves the reaction of ethylamine with methanol in the presence of a copper chromite type catalyst, yielding N,N-dimethylethylamine with a significant yield under specific conditions (Pouilloux et al., 1997). Another method is the oxidation of 2-alkoxy-N,N-dimethylethylamines, which were prepared from alkyl chlorides and 2-dimethylaminoethanol, to produce amine oxide surfactants (Hayashi et al., 1985).

Molecular Structure Analysis

The molecular structure of N,N-dimethylethylamine has been analyzed through ab initio MO studies, revealing details about internal rotation and the interplay between electron delocalization and steric interactions. This analysis provides insights into the molecular conformation and potential intramolecular interactions (Carvalho & Teixeira-Dias, 1993).

Chemical Reactions and Properties

N,N-Dimethylethylamine participates in nucleophilic nitrogen-nitrogen exchange reactions at aromatic carbon atoms, showcasing its reactivity and potential for producing nitrogen-nitrogen exchanged products under mild conditions (Hojo et al., 1987). Additionally, the compound is involved in kinetically controlled N-monomethylamine synthesis, indicating its role in selective chemical transformations (Wang et al., 2018).

Physical Properties Analysis

The physical properties of N,N-dimethylethylamine, such as solubility and melting points, are influenced by its molecular structure. The compound's properties are crucial for its application in various chemical processes and the development of related compounds (List et al., 2016).

Chemical Properties Analysis

N,N-Dimethylethylamine's chemical properties, including its reactivity and stability, have been characterized through various studies. Its role in forming stable compounds through reactions with other amines and its behavior in oxidation processes highlight its chemical versatility (Grabowski et al., 2010).

Scientific Research Applications

Catalyst for Epoxy Resins and Polyurethane

  • Application Summary: N,N-Dimethylethylamine is used as a catalyst in the production of epoxy resins and polyurethane .
  • Results or Outcomes: The use of N,N-Dimethylethylamine as a catalyst helps to improve the efficiency of the production process and the quality of the final product .

Sand Core Production in Foundries

  • Application Summary: In foundries, N,N-Dimethylethylamine is used as a catalyst for sand core production .
  • Results or Outcomes: The use of N,N-Dimethylethylamine in this context helps to improve the quality of the castings and the efficiency of the production process .

Preparation of Water-Soluble Quaternary Ammonium Salts

  • Application Summary: N,N-Dimethylethylamine is used to prepare water-soluble quaternary ammonium salts .
  • Results or Outcomes: The resulting quaternary ammonium salts have a wide range of applications, including as phase transfer catalysts, surfactants, and antimicrobial agents .

Air Analysis

  • Application Summary: N,N-Dimethylethylamine is one of the amines that can be determined in air analysis .
  • Methods of Application: Air sampling is conducted with a battery-powered pump by drawing measured volumes of air through a glass tube packed with silica gel. The adsorbed amines are desorbed with sulfuric acid. Subsequently, an aliquot of this solution is transferred to a concentrated potassium carbonate solution and the amines are determined by means of headspace gas chromatography .
  • Results or Outcomes: This method allows for the precise determination of the concentrations of amines in air, with a standard deviation of 1–6% for concentrations from 0.4 to 33 mg/m³ .

Enolization of Highly Substituted Aryl Ketones

  • Application Summary: N,N-Dimethylethylamine facilitates lithium hexamethyldisilazide (LiHMDS) mediated enolization of highly substituted aryl ketones .
  • Results or Outcomes: This method allows for the efficient enolization of highly substituted aryl ketones, which can be useful in various synthetic transformations .

Organic Solvent in Synthetic Chemistry

  • Application Summary: N,N-Dimethylethylamine is used as an organic solvent in synthetic chemistry .
  • Results or Outcomes: The use of N,N-Dimethylethylamine as a solvent can help to improve the efficiency of chemical reactions and the yield of the desired products .

Intermediate for Organic Synthesis

  • Application Summary: N,N-Dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis .
  • Results or Outcomes: This method allows for the efficient synthesis of various organic compounds .

Preparation of Bephenium Hydroxynaphthoate, Diltiazem, Mepyramine, and Phenyltoloxamine

  • Application Summary: N,N-Dimethylethylamine is used in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
  • Results or Outcomes: The resulting compounds have various applications, particularly in the pharmaceutical industry .

Safety And Hazards

N,N-Dimethylethylamine is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

While specific future directions for N,N-Dimethylethylamine are not mentioned in the sources, its use as a catalyst in industrial processes suggests potential for continued application and research in this area .

properties

IUPAC Name

N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZXVJBJRMWXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
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DSSTOX Substance ID

DTXSID4027232
Record name N,N-Dimethylethylamine
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Molecular Weight

73.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO]
Record name N,N-Dimethylethylamine
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Boiling Point

36.5 °C
Record name N,N-DIMETHYLETHYLAMINE
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Flash Point

10 °F
Record name N,N-Dimethylethylamine
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Density

0.675 at 20 °C/4 °C
Record name N,N-DIMETHYLETHYLAMINE
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Vapor Pressure

352.0 [mmHg]
Record name N,N-Dimethylethylamine
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Product Name

N,N-Dimethylethylamine

Color/Form

Liquid

CAS RN

598-56-1
Record name Dimethylethylamine
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Record name N,N-Dimethylethylamine
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Record name Ethyldimethylamine
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Record name N,N-DIMETHYLETHYLAMINE
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Melting Point

-140 °C
Record name N,N-DIMETHYLETHYLAMINE
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Synthesis routes and methods I

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 104 parts of 1,4-dioxane (inert solvent), 5.6 parts of dimethylamine and 0.363 parts (0.11 mol/mol C2H4) of [Ru(NH3)4 (OH)Cl]Cl.2H2O were placed in a 300 ml stainless steel autoclave. The autoclave was pressured with 200 psig of ethylene. A total of 0.12 parts of dimethylethylamine and 2.1 parts of diethylmethylamine were obtained corresponding to a conversion of 21% and a combined yield of 99% (based on dimethylamine).
[Compound]
Name
104
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[Ru(NH3)4 (OH)Cl]Cl.2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The mixture of racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine and racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (0.231 g, 0.697 mmol) are separated using a Chiralpak AD-H 3×25 cm column eluting with 3/2 EtOH:acetonitrile with 0.2% dimethylethylamine at a flow rate of 30 mL/min., 225 nM to give (4aS,7aS)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=3.12) (0.032 g, 14%): ES/MS m/e: 331 (M+1) and (4aS,7aS)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=4.479) (0.058 g, 25%). ES/MS m/e: 331 (M+1).
Name
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0.231 g
Type
reactant
Reaction Step One
Yield
0.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
Y Ma, RF Algera, DB Collum - The Journal of organic chemistry, 2016 - ACS Publications
The reactivities and chemoselectivities of sodium diisopropylamide (NaDA) in N,N-dimethylethylamine (DMEA) are compared with those of lithium diisopropylamide (LDA) in …
Number of citations: 41 pubs.acs.org
DM Roundhill, RA Bechtold, SGN Roundhill - Inorganic Chemistry, 1980 - ACS Publications
The new complexes IrCl (CO) PEN and IrCl (CO) PPN have been prepared. Thecrystal structure of the complex IrCl (CO) PN shows a planar complex with chloride trans to the …
Number of citations: 83 pubs.acs.org
KAS Fernando, MJ Smith, BA Harruff… - The Journal of …, 2009 - ACS Publications
Using sonochemistry to provide the thermal energy and mixing, we demonstrate the ability to synthesize air-stable aluminum nanoparticles of two different size distributions from the …
Number of citations: 96 pubs.acs.org
Y Hayashi, F Shirai, T Shimizu… - Journal of the …, 1985 - Wiley Online Library
2‐Alkoxy‐N,N‐dimethylethylamines (1) were prepared from the reaction of alkyl chlorides with 2‐dimethylaminoethanol in the presence of potassium hydroxide. Amine oxide surfactants …
Number of citations: 34 aocs.onlinelibrary.wiley.com
KS Kraft, PC Ruenitz, MG Bartlett - Journal of medicinal chemistry, 1999 - ACS Publications
The triarylethylene estrogen mimetic (E,Z)-4-[1-(p-hydroxyphenyl)-2-phenyl-1-butenyl]phenoxyacetic acid (4) represents a novel class of estrogen receptor (ER) ligands which, like …
Number of citations: 26 pubs.acs.org
PC Ruenitz, JR Bagley, CM Mokler - Journal of medicinal …, 1982 - ACS Publications
Five hydroxylated analogues of tamoxifen [1,(Z)-2-[p-(l, 2-diphenyl-l-butenyl) phenoxy]-N, Af-dimethylethylamine] and its geometric isomer were prepared by reaction of protected …
Number of citations: 75 pubs.acs.org
A Hartwig, MAK Commission - The MAK‐Collection for …, 2002 - Wiley Online Library
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated a momentary value of N,N‐dimethylethylamine [ 598‐56‐1 ]. …
Number of citations: 2 onlinelibrary.wiley.com
孙甜甜, 厉刚 - Chinese Journal of Energetic Materials, 2013 - energetic-materials.org.cn
Reaction Kinetics of Synthesizing 2-Azido-N,N-dimethylethylamine Hydrochloride in Aqueous Solution CHINESE JOURNAL OF ENERGETIC MATERIALS Search 中文 Home About Journal …
Number of citations: 2 www.energetic-materials.org.cn
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
A Hartwig, M Arand, MAK Commission - The MAK Collection for …, 2016 - zora.uzh.ch
N,N‐dimethylethylamine is rapidly absorbed orally or by inhalation, but only to a slight extent through the skin. It is rapidly distributed, and 90% is converted into N,N‐dimethylethylamine …
Number of citations: 4 www.zora.uzh.ch

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